molecular formula C11H12O4 B120360 Ethyl caffeate CAS No. 66648-50-8

Ethyl caffeate

Cat. No.: B120360
CAS No.: 66648-50-8
M. Wt: 208.21 g/mol
InChI Key: WDKYDMULARNCIS-GQCTYLIASA-N
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Description

Ethyl caffeate is an ester of hydroxycinnamic acid, a naturally occurring organic compound. It is found in several plants, including Bidens pilosa, Polygonum amplexicaule, and Ligularia fischeri. This compound is known for its various biological activities, including anti-inflammatory, anticancer, and antifibrotic properties .

Mechanism of Action

Ethyl caffeate is a naturally occurring organic compound, an ester of a hydroxycinnamic acid . It has been found in several plants, including Prunus yedoensis, Polygonum amplexicaule, and Ligularia fischeri . It exhibits anticancer, anti-inflammatory, and antifibrotic activities .

Target of Action

This compound primarily targets the NF-kappaB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 . It also inhibits the aldosterone synthase (CYP11B2) , a key enzyme for the biosynthesis of aldosterone, which plays a significant role in the regulation of blood pressure .

Mode of Action

This compound suppresses the activation of NF-kappaB, thereby inhibiting its downstream inflammatory mediators . It also acts as a potential inhibitor of the aldosterone synthase (CYP11B2) .

Biochemical Pathways

This compound is synthesized from tyrosine by deamination and hydroxylation, and needs to be activated by the attachment of coenzyme A (CoA) . The genes involved in the caffeic acid synthesis pathway (tyrosine ammonia-lyase (TAL) and p-coumaric acid hydroxylase (HpaBC)) were introduced into Escherichia coli along with 4-coumaroyl CoA ligase (4CL) and acyltransferases (AtCAT) cloned from Arabidopsis thaliana .

Pharmacokinetics

It is known that this compound can be administered intraperitoneally in rats .

Result of Action

This compound has been shown to prevent the dimethylnitrosamine-induced loss in body and liver weight, as well as to reduce the degree of liver injury . It can be considered as a promising natural compound for future application in chronic liver disease .

Action Environment

The different permeability of each alcohol into the E. coli, and other factors, such as volatility, were found to have an influence on the titer of each alkyl caffeate . These findings suggest that environmental factors can influence the action, efficacy, and stability of this compound.

Biochemical Analysis

Biochemical Properties

Ethyl caffeate interacts with various enzymes and proteins. It suppresses NF-kappaB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 in vitro or in mouse skin . It is also a potential inhibitor of the aldosterone synthase (CYP11B2), a key enzyme for the biosynthesis of aldosterone, which plays a significant role in the regulation of blood pressure .

Cellular Effects

This compound has various effects on cells and cellular processes. It suppresses NF-kappaB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 in vitro or in mouse skin . This suggests that this compound can influence cell signaling pathways and gene expression.

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression. It suppresses NF-kappaB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 . This suggests that this compound can inhibit enzymes and alter gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This compound administered intraperitoneally in rats previously is able to prevent the dimethylnitrosamine-induced loss in body and liver weight, as well as to reduce the degree of liver injury

Metabolic Pathways

This compound is involved in the caffeic acid synthesis pathway. Genes involved in this pathway (tyrosine ammonia-lyase (TAL) and p-coumaric acid hydroxylase (HpaBC)) were introduced into Escherichia coli along with 4-coumaroyl CoA ligase (4CL) and acyltransferases (AtCAT) cloned from Arabidopsis thaliana . In the presence of ethanol, E. coli harboring these genes successfully synthesized this compound .

Preparation Methods

Ethyl caffeate can be synthesized through the esterification of caffeic acid with ethanol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions . In an industrial setting, this compound can also be produced via biosynthesis. Genes involved in the caffeic acid synthesis pathway, such as tyrosine ammonia-lyase and p-coumaric acid hydroxylase, are introduced into Escherichia coli along with 4-coumaroyl CoA ligase and acyltransferases. In the presence of ethanol, Escherichia coli harboring these genes can successfully synthesize this compound .

Chemical Reactions Analysis

Ethyl caffeate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like methylamine for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl caffeate has a wide range of scientific research applications:

Comparison with Similar Compounds

Ethyl caffeate is similar to other hydroxycinnamic acid esters, such as:

This compound is unique due to its specific ester structure, which imparts distinct biological activities and chemical reactivity compared to its parent compound and other similar esters.

Properties

IUPAC Name

ethyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-2-15-11(14)6-4-8-3-5-9(12)10(13)7-8/h3-7,12-13H,2H2,1H3/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDKYDMULARNCIS-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC(=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CC(=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70876375
Record name Ethyl 3,4-dihydroxycinnamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70876375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66648-50-8, 102-37-4
Record name Ethyl trans-caffeate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66648-50-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl caffeate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102374
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 3,4-dihydroxycinnamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70876375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Caffeic acid ethyl ester
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0301712
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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